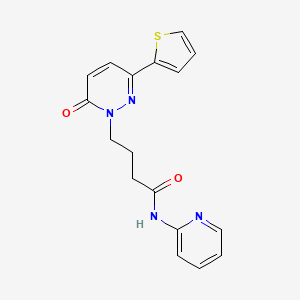

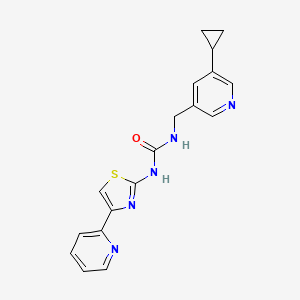

![molecular formula C16H16N2O3S2 B2650480 O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate CAS No. 56181-01-2](/img/structure/B2650480.png)

O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate” is a chemical compound with the molecular formula C16H16N2O3S2 . It is a type of thiocarbamate, which are organosulfur compounds and sulfur analogues of carbamates .

Synthesis Analysis

Thiocarbamates, including “O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate”, can be synthesized by the reaction of water or alcohols upon thiocyanates . The general reaction is RSCN + H2O → RSC(=O)NH2 or RSCN + R’OH → RSC(=O)NR’H . Similar reactions are seen between alcohols and thiocarbamoyl chlorides .Molecular Structure Analysis

As a thiocarbamate, “O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate” has two isomeric forms: O-thiocarbamates, ROC(=S)NR2 (esters), and S-thiocarbamates, RSC(=O)NR2 (thioesters) .Chemical Reactions Analysis

In the Newman-Kwart rearrangement, O-thiocarbamates can isomerize to S-thiocarbamates . This reaction, which generally requires high temperatures, is an important method for the synthesis of thiophenols .科学的研究の応用

Inhibition of Aldehyde Dehydrogenase

Research has revealed that certain thiocarbamate herbicides, including S-ethyl N,N-dipropylthiocarbamate (EPTC), can inhibit mitochondrial low-Km aldehyde dehydrogenase (ALDH) in liver, subsequently elevating acetaldehyde levels in blood and brain. This finding is significant due to the potential for these herbicides to sensitize agricultural workers to ethanol intoxication, drawing parallels with the alcohol-aversion drug disulfiram and its metabolites (Quistad, Sparks, & Casida, 1994).

Aminolysis of Aryl N-ethyl Thiocarbamates

A study exploring the aminolysis of aryl N-ethyl thiocarbamates with benzylamines has shown that the rates are faster compared to aryl N-phenyl thiocarbamates. This difference in rate is attributed to the stronger push to expel the leaving group by EtNH than the PhNH nonleaving group, suggesting a concerted process in the reaction mechanism (Oh, Park, Sung, & Lee, 2004).

Novel Thiol Reagent for Probing Ion Channel Structure

A novel thiol reagent named MTSAC has been synthesized, which contains a carbamate functional group and a positively charged terminal amino group. This reagent exhibits behavior that may be useful in establishing the proximity to the pore in ion channel proteins of unknown structure, as it alters single-channel currents in modified gramicidin channels (Foong et al., 1997).

Inhibition of Aldehyde Dehydrogenase by Thiocarbamate Herbicides

Thiocarbamate herbicides, structurally similar to S-Methyl N,N-diethylthiolcarbamate (DETC-Me), a metabolite of disulfiram, have been observed to inhibit rat liver low Km mitochondrial aldehyde dehydrogenase (ALDH2) in vivo. This inhibition is attributed to the formation of thiocarbamate sulfoxides, suggesting potential occupational implications for workers exposed to these herbicides (Hart & Faiman, 1995).

特性

IUPAC Name |

O-ethyl N-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-2-21-16(22)17-15(13-9-5-3-6-10-13)18-23(19,20)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNUMSZZEAPXPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)NC(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=S)N/C(=N\S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide](/img/structure/B2650398.png)

![(1R,5S)-N-(tert-butyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2650400.png)

![Methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate](/img/structure/B2650401.png)

![2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide](/img/structure/B2650402.png)

![3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B2650406.png)

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2650417.png)